molecular formula C16H13ClN2O2S B2785786 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide CAS No. 868230-86-8

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No. B2785786
CAS RN: 868230-86-8
M. Wt: 332.8
InChI Key: WITRMMXXAGJUMY-UHFFFAOYSA-N
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Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, also known as CMTM, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces the levels of reactive oxygen species (ROS) and increases the levels of antioxidant enzymes such as superoxide dismutase (SOD). In addition, this compound has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and can be easily synthesized. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide research. One direction is to further investigate its potential applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of this compound in more detail, which could lead to the development of more specific and potent analogs. Finally, future research could focus on developing new delivery methods for this compound, such as nanoparticles or liposomes, which could improve its efficacy and reduce toxicity.

Synthesis Methods

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can be synthesized using a variety of methods, including the reaction between 6-chloro-4-methyl-2-aminobenzothiazole and 2-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction between 2-methoxybenzoyl chloride and 6-chloro-4-methyl-2-aminobenzothiazole in the presence of a base and a coupling agent.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been studied for its potential applications in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-7-10(17)8-13-14(9)18-16(22-13)19-15(20)11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITRMMXXAGJUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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